

An In-depth Technical Guide to the Synthesis and Characterization of Azido-diglycine

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Introduction

Azido-diglycine (N₃-Gly-Gly-OH) is a versatile chemical probe of significant interest in chemical biology, drug development, and materials science. As a dipeptide, it serves as a fundamental building block for larger peptidic structures. The incorporation of a terminal azide moiety provides a bioorthogonal handle for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the precise and efficient conjugation of azido-diglycine to a wide array of molecules, including fluorophores, affinity tags, and drug molecules, for various applications in diagnostics and therapeutics. This guide details a representative protocol for the solid-phase synthesis of N-terminal azido-diglycine and outlines its comprehensive characterization using modern analytical techniques.

Synthesis of Azido-diglycine

The synthesis of azido-diglycine is most efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3] This methodology allows for the stepwise assembly of the dipeptide on a solid support, which simplifies the purification process at each step by allowing for the removal of excess reagents and byproducts through simple filtration.[4] The synthesis commences with a C-terminal glycine attached to a resin, followed by the coupling of a second glycine monomer, and concludes with the introduction of the N-terminal azide group via the coupling of azidoacetic acid.[1]



Experimental Protocols

- 1. Resin Preparation and First Amino Acid Loading
- Resin Selection: 2-Chlorotrityl chloride resin is a suitable choice for the synthesis of Cterminal carboxylic acids.[5]
- Procedure:
 - Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
 - Drain the DCM.
 - Dissolve Fmoc-Gly-OH (3 equivalents) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM.
 - Add the solution to the resin and agitate for 2 hours at room temperature.
 - To cap any unreacted sites, add a solution of DCM/methanol/DIPEA (17:2:1, v/v/v) and agitate for 15 minutes.
 - Wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x).
 - Dry the resin under vacuum.
- 2. Peptide Elongation: Second Glycine Coupling
- Fmoc Deprotection:
 - Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes.
 - Drain the solution and repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.
 - Wash the resin with DMF (5x) and DCM (3x).
- Coupling:



- Dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[5]
- Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
- Wash the resin with DMF (3x) and DCM (3x).

3. N-terminal Azidation

- Fmoc Deprotection:
 - Repeat the Fmoc deprotection step as described above to expose the N-terminal amine of the diglycine.
- Azidoacetic Acid Coupling:
 - Dissolve azidoacetic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.[1]
 - Add the activated azidoacetic acid solution to the resin and agitate for 4 hours at room temperature.
 - Wash the resin extensively with DMF (5x) and DCM (3x).
- 4. Cleavage and Purification
- Cleavage from Resin:
 - Dry the resin thoroughly under vacuum.
 - Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
 - Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
 - Filter the resin and collect the filtrate.
- Purification:
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.



- Centrifuge to pellet the peptide and decant the ether.
- Dissolve the crude peptide in a minimal amount of water/acetonitrile and purify by reversephase high-performance liquid chromatography (RP-HPLC).
- Lyophilize the pure fractions to obtain azido-diglycine as a white powder.

Characterization of Azido-diglycine

The identity and purity of the synthesized azido-diglycine are confirmed using a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Data Presentation

Table 1: Mass Spectrometry Data for Azido-diglycine

| Parameter | Expected Value |
|-------------------|-------------------------------|
| Molecular Formula | C4H7N5O3 |
| Molecular Weight | 189.13 g/mol |
| ESI-MS (m/z) | [M+H]+: 190.1, [M+Na]+: 212.1 |

Note: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for the analysis of peptides.[7] The expected mass-to-charge ratios (m/z) are for the protonated and sodiated molecular ions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Azido-diglycine in D₂O



| Atom | ¹H Chemical Shift (ppm) | ¹³ C Chemical Shift (ppm) |
|-----------------------------|-------------------------|--------------------------------------|
| Azido-CH ₂ | ~3.9 - 4.1 | ~50 - 52 |
| Glycine-1 α-CH ₂ | ~3.8 - 4.0 | ~43 - 45 |
| Glycine-2 α-CH₂ | ~3.7 - 3.9 | ~42 - 44 |
| Glycine-1 C=O | - | ~170 - 172 |
| Glycine-2 C=O | - | ~174 - 176 |

Note: NMR chemical shifts are sensitive to pH and solvent.[8] The predicted values are based on typical chemical shifts for glycine residues in peptides and the influence of the N-terminal azido group.[9][10] The α -protons of the two glycine residues are expected to have slightly different chemical shifts due to their different chemical environments.[11][12]

Table 3: Key FTIR Absorption Bands for Azido-diglycine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm ⁻¹) |
|-------------------------|--------------------|-----------------------------------------|
| Azide (N ₃) | Asymmetric Stretch | ~2100 - 2150 (strong, sharp) |
| Amide I (C=O) | Stretch | ~1640 - 1680 (strong) |
| Amide II (N-H) | Bend | ~1510 - 1550 (medium) |
| Carboxylic Acid (O-H) | Stretch | ~2500 - 3300 (broad) |
| Carboxylic Acid (C=O) | Stretch | ~1700 - 1725 |
| С-Н | Stretch | ~2850 - 3000 |

Note: The azide asymmetric stretch is a characteristic and strong absorption band that is easily identifiable.[13][14] The Amide I and II bands are characteristic of the peptide backbone.[15] [16][17][18]

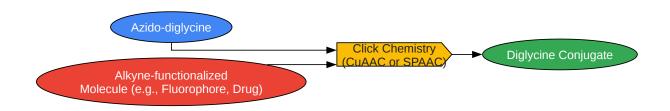
Visualizations





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Caption: Workflow for the solid-phase synthesis of azido-diglycine.



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Caption: Application of azido-diglycine in click chemistry.

Conclusion

This technical guide provides a comprehensive overview of a plausible and efficient method for the synthesis of azido-diglycine using Fmoc-based solid-phase peptide synthesis. The detailed protocols and expected characterization data serve as a valuable resource for researchers in the fields of chemical biology, drug discovery, and materials science. The successful synthesis and purification of azido-diglycine, confirmed by the outlined analytical techniques, will enable its use as a versatile building block for the construction of more complex, functionalized molecules through bioorthogonal chemistry.

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